molecular formula C17H13ClN2O2S2 B1227308 7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole

7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole

Cat. No. B1227308
M. Wt: 376.9 g/mol
InChI Key: ODSGWCRAQSRWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole is a sulfonamide.

Scientific Research Applications

Anticancer Activity

7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole derivatives demonstrate significant potential in cancer research. A study reported the synthesis of derivatives showing pro-apoptotic activity, specifically effective against melanoma cell lines, indicating their potential as anticancer agents. These compounds were also found to inhibit human carbonic anhydrase isoforms, which are relevant in cancer treatment (Ö. Yılmaz et al., 2015).

Molecular Structure and Interactions

The molecular structure of related compounds has been a subject of interest. For instance, studies have focused on determining the dihedral angles between different molecular groups and the indole ring system, which can influence the molecular interactions and properties of these compounds (G. Kumar et al., 2006).

Synthesis of Functional Derivatives

Research has been conducted on modifying 2-Amino-4-acetylthiazolo[5,4-b]indole and its analogs to create functional derivatives with potential therapeutic applications. These derivatives are investigated for their use in creating antihypoxic and actoprotective agents (D. V. Lopatik et al., 2019).

Development of Heterocyclic Compounds

Efforts in synthesizing various heterocyclic compounds, such as furo[3,4-b]indoles, have been significant. These compounds, derived from indoles, have potential applications in pharmaceuticals and other fields (G. Gribble et al., 2002).

Antioxidant Properties

Synthesis of Polymers with Optical Properties

Research includes developing polymers with high-density indole-based chromophores. These polymers, which include charge-transporting agents, exhibit significant second-order nonlinear optical properties, highlighting their potential in optical applications (Zhen Li et al., 2005).

properties

Product Name

7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole

Molecular Formula

C17H13ClN2O2S2

Molecular Weight

376.9 g/mol

IUPAC Name

7-chloro-2-methyl-4-(4-methylphenyl)sulfonyl-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C17H13ClN2O2S2/c1-10-3-6-13(7-4-10)24(21,22)20-15-8-5-12(18)9-14(15)16-17(20)23-11(2)19-16/h3-9H,1-2H3

InChI Key

ODSGWCRAQSRWFO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C4=C2SC(=N4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C4=C2SC(=N4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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